molecular formula C16H22N2O7 B1390823 Z-Ser-thr-ome CAS No. 7412-61-5

Z-Ser-thr-ome

Cat. No. B1390823
CAS RN: 7412-61-5
M. Wt: 354.35 g/mol
InChI Key: WMMKCRHIRFPGAE-WXHSDQCUSA-N
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Description

Z-Ser-thr-ome is a derivative of threonine . It has a molecular formula of C16H22N2O7 and a molecular weight of 354.36 .


Synthesis Analysis

The transgalactosylations of serine/threonine derivatives were investigated using β-galactosidase from Escherichia coli as a biocatalyst . The acceptor specificity of E. coli β-galactosidase was investigated using serine and threonine derivatives as acceptors .


Molecular Structure Analysis

Z-Ser-thr-ome has a molecular formula of C16H22N2O7 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da .


Physical And Chemical Properties Analysis

Z-Ser-thr-ome has a density of 1.2±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 222.7±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Z-Ala-Ser-Thr-Asp (OMe)-fluoromethyl ketone

    • Scientific Field : Biochemistry
    • Application Summary : This compound is a cell-permeable inhibitor of endothelial monocyte-activating polypeptide II (EMAP-II) .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • DOTA-Phe-D-Trp-Lys-Thr-OMe

    • Scientific Field : Biomedicine
    • Application Summary : This tetrapeptide is considered to represent an epitope for the biomedically relevant hormone somatostatin .
    • Methods of Application : The target molecule was successfully crystalized, solved and refined as a conjugate of the tetrapeptide moiety bearing a protective group DOTA at the N-terminus and methylated at the O-terminus .
    • Results or Outcomes : The combination of a hormone active site and a powerful chelator make the substance a highly prospective targeted drug delivery system, especially for peptide receptor radionuclide therapy (PRRT) applications .
  • Z-Thr-OMe

    • Scientific Field : Chemistry
    • Application Summary : Z-Thr-OMe is a compound with the molecular formula C13H17NO5 . It is used in various chemical reactions and studies .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Z-Ser-Thr-OMe

    • Scientific Field : Biochemistry
    • Application Summary : Z-Ser-Thr-OMe is a metalloprotease inhibitor . It inhibits the proteolytic activity of serine, threonine, and aspartic acid proteases by binding to their active sites .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : Z-Ser-Thr-OMe has been shown to inhibit the activity of chymotrypsin .
  • Z-Thr-OMe

    • Scientific Field : Chemistry
    • Application Summary : Z-Thr-OMe is a compound with the molecular formula C13H17NO5 . It is used in various chemical reactions and studies .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Ser/Thr phosphatases

    • Scientific Field : Endocrine and Metabolic Disorders
    • Application Summary : Ser/Thr phosphatases are one of the key regulators of insulin signaling . They play significant roles in regulating neuronal insulin signaling .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The evidences so far have already portrayed the importance of balanced actions of kinases and phosphatases in regulating the insulin signaling cascade .

Safety And Hazards

Z-Ser-thr-ome should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKCRHIRFPGAE-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ser-thr-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Niamké, JP Sine, O Guionie, B Colas - Biochemical and biophysical …, 1999 - Elsevier
… Chromogenic p-nitroanilide substrates, N-benzyloxycarbonyl threonine methyl ester (Z-Thr-OMe), N-benzyloxycarbonyl seryl threonine methyl ester (Z-Ser-Thr-OMe) and eledoisin were …
Number of citations: 13 www.sciencedirect.com
IY HIRATA, P Boschcov, MCF OLIVEIRA… - … Journal of Peptide …, 1991 - Wiley Online Library
… Z-Ser-Thr-OMe (29) was dissolved in MeOH (35 mL) previously saturated with dry NH, at 0" and the solution was kept in a closed flask for 18 h. Removal of the solvent gave crystals, …
Number of citations: 12 onlinelibrary.wiley.com

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